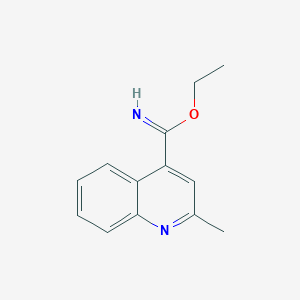
Ethyl 2-methylquinoline-4-carbimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthylquinoléine-4-carbimidate d'éthyle est un composé hétérocyclique dérivé de la quinoléine, une structure connue pour sa large gamme d'applications en chimie médicinale et industrielle. Ce composé présente un noyau quinoléine avec un groupe éthyle en position 2, un groupe méthyle en position 4 et un groupe fonctionnel carbimidate. La structure unique du 2-méthylquinoléine-4-carbimidate d'éthyle en fait un composé précieux pour diverses recherches scientifiques et applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-méthylquinoléine-4-carbimidate d'éthyle implique généralement la synthèse de Friedländer, qui est une méthode classique pour la construction de dérivés de la quinoléine. Cette méthode implique la condensation de la 2-aminobenzaldéhyde avec l'acétoacétate d'éthyle en présence d'un catalyseur acide, tel que l'acide sulfurique ou l'acide chlorhydrique, sous reflux . La réaction se déroule par la formation d'un intermédiaire, qui se cyclise pour former le noyau quinoléine.
Méthodes de production industrielle
Dans un contexte industriel, la production du 2-méthylquinoléine-4-carbimidate d'éthyle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. De plus, l'utilisation de principes de chimie verte, tels que les conditions sans solvant et les catalyseurs recyclables, peut encore améliorer la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-méthylquinoléine-4-carbimidate d'éthyle subit diverses réactions chimiques, notamment :
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Hydrure de sodium et halogénures d'alkyle dans un solvant aprotique comme le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Dérivés de l'acide quinoléine-4-carboxylique.
Réduction : Dérivés de la 2-méthylquinoléine-4-amine.
Substitution : Divers dérivés de la quinoléine substitués en position 2.
Applications De Recherche Scientifique
Le 2-méthylquinoléine-4-carbimidate d'éthyle a de nombreuses applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquêté pour son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Exploré pour ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de son chromophore stable.
Mécanisme d'action
Le mécanisme d'action du 2-méthylquinoléine-4-carbimidate d'éthyle implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, le composé peut inhiber l'activité des enzymes impliquées dans les voies inflammatoires, conduisant à une inflammation et une douleur réduites. De plus, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les processus métaboliques essentiels.
Mécanisme D'action
The mechanism of action of ethyl 2-methylquinoline-4-carbimidate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-méthylquinoléine-4-carboxylique : Partage un noyau quinoléine similaire mais manque des groupes éthyle et carbimidate.
Acide 2-styrylquinoléine-4-carboxylique : Contient un groupe styryle en position 2 au lieu d'un groupe éthyle.
2-Méthylquinoléine-4-amine : Structure similaire mais avec un groupe amine au lieu d'un groupe carbimidate.
Unicité
Le 2-méthylquinoléine-4-carbimidate d'éthyle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du groupe carbimidate améliore son potentiel en tant qu'intermédiaire polyvalent en synthèse organique et son activité biologique par rapport à d'autres dérivés de la quinoléine.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
ethyl 2-methylquinoline-4-carboximidate |
InChI |
InChI=1S/C13H14N2O/c1-3-16-13(14)11-8-9(2)15-12-7-5-4-6-10(11)12/h4-8,14H,3H2,1-2H3 |
Clé InChI |
LCQUOMURDLVOLR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1=CC(=NC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)propan-2-ol](/img/structure/B11888709.png)
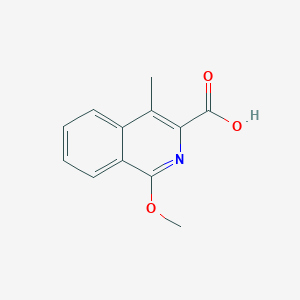


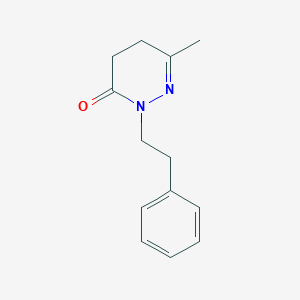
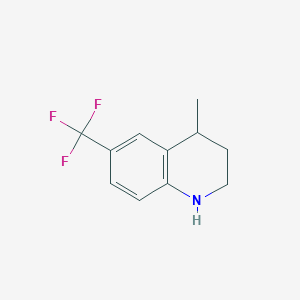

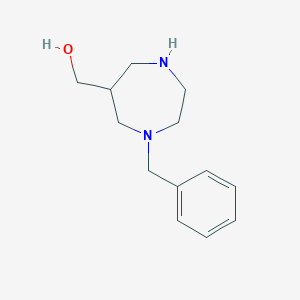
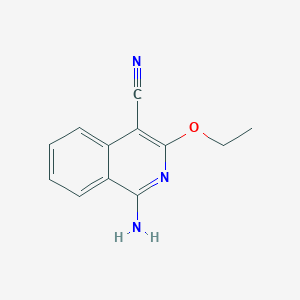

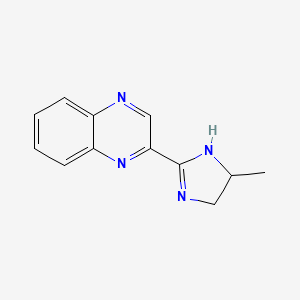
![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
